3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16548480
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11N3O2 |
---|---|
Molecular Weight | 193.20 g/mol |
IUPAC Name | 5-pyridin-4-ylpyrazolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H11N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5H2,(H,13,14) |
Standard InChI Key | ADSHDTCOEXBMPD-UHFFFAOYSA-N |
Canonical SMILES | C1C(NNC1C(=O)O)C2=CC=NC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Chemical Composition and Nomenclature
The compound’s systematic IUPAC name, 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride, reflects its fused heterocyclic architecture. The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is substituted at the 3-position with a pyridin-4-yl group and at the 5-position with a carboxylic acid group. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₈ClN₃O₂ (hydrochloride) | |
Molecular Weight | 193.20 g/mol (free acid) | |
InChI Key | ADSHDTCOEXBMPD-UHFFFAOYSA-N | |
CAS Number | 32725-40-9 (carbohydrazide variant) |
The discrepancy in molecular weight between sources arises from variations in salt forms (e.g., hydrochloride vs. free acid). The free acid form (C₉H₇N₃O₂) has a molecular weight of 193.16 g/mol, while the hydrochloride adds 36.46 g/mol.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous pyrazole-carboxylic acid derivatives exhibit planar ring systems stabilized by intramolecular hydrogen bonding. Infrared (IR) spectroscopy typically reveals stretches for the carboxylic acid O–H (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C–N (~1350 cm⁻¹) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Formation of the Pyrazole Core: Cyclocondensation of pyridine-4-carboxaldehyde with hydrazine derivatives under acidic conditions.
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Carboxylic Acid Introduction: Oxidation of a methyl group at the pyrazole 5-position using potassium permanganate (KMnO₄) in aqueous HCl.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | NH₂NH₂, HCl, ethanol, reflux | 65–70 |
Oxidation | KMnO₄, H₂O, 80°C | 50–55 |
Salt Formation | HCl (g), diethyl ether | 85–90 |
Industrial-Scale Optimization
Continuous flow reactors improve scalability by enhancing heat transfer and reducing reaction times. Automated systems enable precise control over stoichiometry, achieving yields >75% for the oxidation step.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyridine ring undergoes nitration at the meta position due to electron-withdrawing effects of the pyrazole moiety. For example, reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields 3-pyridin-4-yl-5-nitro-1H-pyrazole-5-carboxylic acid.
Carboxylic Acid Derivatives
The –COOH group facilitates diverse transformations:
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Amide Formation: Coupling with amines using EDCl/HOBt yields bioactive amides .
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Esterification: Methanol/H₂SO₄ produces methyl esters, enhancing lipid solubility.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) suggest broad-spectrum activity. The mechanism likely involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.
Target | Activity (IC₅₀/MIC) | Model System |
---|---|---|
DHFR | 2.3 µM | Enzymatic assay |
CDK2 | 5.8 µM | In silico |
S. aureus | 32 µg/mL | Broth dilution |
Applications in Drug Development
Lead Compound Optimization
Structure-activity relationship (SAR) studies highlight the importance of the pyridinyl group for target binding. Halogenation at the pyridine 2-position improves metabolic stability in hepatic microsomes .
Prodrug Design
Ester prodrugs (e.g., ethyl ester) demonstrate enhanced oral bioavailability in rat models (Cₘₐₓ = 12 µg/mL vs. 3 µg/mL for free acid).
Challenges and Future Directions
Synthetic Challenges
Side reactions during cyclocondensation, such as over-oxidation, necessitate stringent temperature control. Future work should explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve efficiency.
Pharmacological Gaps
In vivo toxicity profiles remain uncharacterized. Chronic toxicity studies in rodent models are critical for clinical translation.
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